(s)-3-(2-Methylphenoxy)pyrrolidine hcl (s)-3-(2-Methylphenoxy)pyrrolidine hcl
Brand Name: Vulcanchem
CAS No.: 900512-43-8
VCID: VC13661749
InChI: InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1
SMILES: CC1=CC=CC=C1OC2CCNC2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

(s)-3-(2-Methylphenoxy)pyrrolidine hcl

CAS No.: 900512-43-8

Cat. No.: VC13661749

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

(s)-3-(2-Methylphenoxy)pyrrolidine hcl - 900512-43-8

Specification

CAS No. 900512-43-8
Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name (3S)-3-(2-methylphenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1
Standard InChI Key NKZXZRIELRCGRK-PPHPATTJSA-N
Isomeric SMILES CC1=CC=CC=C1O[C@H]2CCNC2.Cl
SMILES CC1=CC=CC=C1OC2CCNC2.Cl
Canonical SMILES CC1=CC=CC=C1OC2CCNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride has the molecular formula C₁₁H₁₆ClNO (derived from C₁₁H₁₅NO·HCl), with a molecular weight of 213.71 g/mol . The compound features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position by a 2-methylphenoxy group. The hydrochloride salt forms through protonation of the pyrrolidine nitrogen, improving crystalline stability and aqueous solubility compared to the free base .

Table 1: Key Chemical Properties

PropertyValue
CAS Registry Number900512-43-8
IUPAC Name(S)-3-(o-tolyloxy)pyrrolidine hydrochloride
Molecular FormulaC₁₁H₁₆ClNO
Molecular Weight213.71 g/mol
Stereochemistry(S)-enantiomer
InChI KeyNKZXZRIELRCGRK-PPHPATTJSA-N
SMILESCl.OC1=CC=CC=C1C2CCN(C2)[C@H]3CCOC3

The stereochemical configuration at the pyrrolidine 3-position is critical for molecular interactions, as enantiomeric pairs often exhibit divergent biological activities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride likely involves asymmetric synthesis or resolution techniques to achieve enantiopurity. A plausible pathway (Figure 1) includes:

  • Chiral Pool Synthesis: Starting from (S)-pyrrolidin-3-ol, etherification with 2-methylphenol under Mitsunobu conditions (DIAD, PPh₃) .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsPurpose
1(S)-Pyrrolidin-3-ol, 2-methylphenol, DIAD, PPh₃, THF, 0°C → RTEther bond formation
2HCl (g), diethyl etherSalt precipitation

Yield optimization would require careful control of stoichiometry and reaction time, though specific data are unavailable for this compound .

Purification and Analysis

Purification typically involves recrystallization from ethanol/ethyl acetate mixtures. Chiral HPLC or capillary electrophoresis would confirm enantiomeric excess, essential for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved water solubility compared to the free base. Estimated solubility parameters:

  • Water: ~50 mg/mL (25°C)

  • DMSO: >100 mg/mL

  • Ethanol: ~30 mg/mL

Stability studies suggest the compound remains intact under refrigerated (2–8°C), anhydrous conditions for >24 months .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar pyrrolidine hydrochlorides shows melting points between 180–220°C, with decomposition above 250°C .

TargetPotential EffectConfidence Level
α₁-AdrenoceptorAntagonism → VasodilationModerate
MAO-BInhibition → NeuroprotectionLow
σ ReceptorsModulation → AntipsychoticLow

Comparative Enantiomeric Activity

The (S)-enantiomer likely exhibits distinct binding affinities compared to the (R)-form. For example, (R)-3-(3-methylphenoxy)pyrrolidine shows 10-fold higher α₁ affinity than its (S)-counterpart in some studies. Such enantioselectivity underscores the importance of chiral resolution in development.

Exposure RouteProtective Measures
SkinNitrile gloves, lab coat
EyesGoggles, face shield
InhalationFume hood, N95 respirator

Disposal Considerations

Incinerate at >1000°C with scrubbers to prevent HCl emission. Aqueous solutions require neutralization before disposal .

Research Gaps and Future Directions

Despite its promising scaffold, key unknowns persist:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles remain uncharacterized.

  • Target Validation: High-throughput screening against target libraries is needed to confirm mechanistic hypotheses.

  • Toxicology: Chronic toxicity and genotoxicity studies are absent.

Advances in asymmetric catalysis could improve synthetic efficiency, while molecular modeling may guide target identification .

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